1,4-Diazabicyclo[4.3.1]decane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-diazabicyclo[4.3.1]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-8-6-9-3-5-10(4-1)7-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGLLPZSSBCXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCN(C1)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659976 | |
| Record name | 1,4-Diazabicyclo[4.3.1]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154517-69-8 | |
| Record name | 1,4-Diazabicyclo[4.3.1]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategic Construction of the 1,4 Diazabicyclo 4.3.1 Decane Scaffold
Retrosynthetic Analysis and Design Principles for Accessing the Bridged Bicyclic System
The design of a synthetic route to a complex molecule like 1,4-diazabicyclo[4.3.1]decane begins with a thorough retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, readily available starting materials. For the this compound scaffold, the key challenge lies in the formation of the bridged bicyclic system, which consists of a seven-membered ring and a six-membered ring sharing a nitrogen and a carbon atom.
A primary retrosynthetic disconnection strategy involves breaking the C-N bonds within the bicyclic framework. One logical approach is the disconnection of the amide or amine bonds that form the bridge. For instance, the synthesis of a derivatized 5-hydroxy diazabicyclo[4.3.1]decane-2-one scaffold was envisioned from an acyclic precursor. nih.govnih.gov This retrosynthetic approach simplifies the complex bicyclic system into a more manageable linear or macrocyclic intermediate.
Another key design principle is the sequential or tandem formation of the two rings. A common strategy for analogous bridged bicyclic systems, such as the 7-azabicyclo[4.3.1]decane ring system, involves the initial formation of the larger seven-membered ring, followed by a subsequent intramolecular cyclization to form the second ring and establish the bridged structure. mdpi.com This approach allows for greater control over the stereochemistry and functionality of the final product.
The synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane highlights a strategy where the seven-membered azepane ring is constructed first from a linear precursor, followed by the formation of the second ring through an intramolecular amidation reaction. gla.ac.uksemanticscholar.org This method underscores the importance of strategically introducing functional groups in the acyclic precursor that will facilitate the subsequent ring-closing reactions.
The following table summarizes the key retrosynthetic disconnections and the corresponding synthetic strategies:
| Retrosynthetic Disconnection | Precursor Type | Synthetic Strategy |
| C-N bond of the bridge | Acyclic amino acid or amino alcohol derivative | Intramolecular amination or amidation |
| C-C bond in the seven-membered ring | Functionalized piperidine (B6355638) derivative | Ring-closing metathesis or intramolecular alkylation |
| Both rings simultaneously | Acyclic di-aldehyde and diamine | Tandem condensation/cyclization reaction |
Novel Cyclization Strategies for Ring Closure in this compound Formation
The construction of the this compound scaffold relies on efficient and selective cyclization reactions to form the constituent rings. Modern synthetic chemistry has seen the development of several novel strategies that are applicable to the formation of this bicyclic system.
The formation of one or both rings of the this compound system often involves the intramolecular formation of carbon-nitrogen (C-N) bonds. A notable example is the synthesis of a 5-hydroxy diazabicyclo[4.3.1]decane-2-one scaffold, where a key step is an intramolecular epoxide opening by an amine. nih.govnih.gov This reaction proceeds with high stereoselectivity and efficiently closes the seven-membered ring.
Another powerful tool for intramolecular C-N bond formation is the Heck reaction. While not directly applied to this compound in the reviewed literature, its successful use in the synthesis of the related 7-azabicyclo[4.3.1]decane ring system demonstrates its potential. mdpi.comnih.govnih.govresearchgate.netbohrium.com This palladium-catalyzed reaction allows for the formation of a C-N bond through the coupling of an amine and a vinyl or aryl halide within the same molecule.
The synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane also relies on intramolecular C-N bond formation, specifically the cyclization of a diester with a primary amine to form a bicyclic di-amide, which is then reduced to the desired diamine. gla.ac.uksemanticscholar.org
Cascade and domino reactions offer an elegant and efficient approach to the synthesis of complex polycyclic molecules like this compound in a single synthetic operation. researchgate.net These reactions, where multiple bond-forming events occur sequentially without the need for isolation of intermediates, are highly atom-economical and can significantly shorten synthetic routes.
While specific examples of cascade reactions leading directly to the this compound scaffold are not prevalent in the literature, the principles have been applied to the synthesis of other bridged bicyclic systems. For instance, biomimetic cascade reactions involving tandem Claisen rearrangement/Diels-Alder reactions have been used to construct complex oxatricyclo[4.3.1.0]decan-2-one systems. researchgate.netwhiterose.ac.uk Such strategies, which mimic biosynthetic pathways, could potentially be adapted for the synthesis of diazabicyclic alkaloids.
Radical cascade reactions also represent a powerful tool for the construction of polycyclic frameworks. nih.gov These reactions, often initiated by a single electron transfer, can trigger a series of cyclizations to rapidly build molecular complexity. The application of such a strategy could provide a novel and efficient entry to the this compound core.
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce the environmental impact of chemical processes. nih.govmdpi.comrsc.orgjocpr.comacs.org For the synthesis of this compound, several green chemistry approaches can be considered.
One key principle is the use of safer and more environmentally benign solvents. nih.gov Water, for example, is an attractive solvent for many organic reactions, and its use in the synthesis of nitrogen-containing heterocycles is an active area of research. Additionally, the use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. The development of highly efficient and recyclable catalysts for the key C-N bond-forming and cyclization reactions is a primary goal.
Atom economy is another important consideration. Cascade and domino reactions are inherently more atom-economical as they minimize the number of synthetic steps and the generation of waste. researchgate.net The ideal synthesis of this compound would involve a one-pot process from simple, renewable starting materials.
The following table summarizes some green chemistry considerations for the synthesis of this compound:
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention of Waste | Designing synthetic routes with high atom economy, such as cascade reactions. |
| Safer Solvents and Auxiliaries | Utilizing water or other green solvents in cyclization steps. |
| Design for Energy Efficiency | Employing catalytic methods that operate at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Developing synthetic routes that start from biomass-derived materials. |
| Catalysis | Using highly efficient and recyclable catalysts for C-N bond formation. |
Stereoselective and Enantioselective Synthesis of Chiral this compound Derivatives
Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. Therefore, the development of stereoselective and enantioselective methods for the synthesis of chiral this compound derivatives is of paramount importance.
A significant breakthrough in this area is the stereoselective construction of a 5-hydroxy diazabicyclo[4.3.1]decane-2-one scaffold. nih.govnih.govnih.govsnnu.edu.cn This synthesis employs an asymmetric Shi epoxidation to introduce a chiral center with high enantiomeric excess. The subsequent intramolecular epoxide opening by an amine proceeds with inversion of configuration, allowing for the stereocontrolled formation of the bicyclic system.
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. acs.orgnih.govnih.gov In the context of this compound synthesis, chiral catalysts can be employed to control the stereochemical outcome of key bond-forming reactions.
For example, the asymmetric [6+3] trimethylenemethane cycloaddition with tropones, catalyzed by a chiral palladium-phosphoramidite complex, provides access to asymmetric bicyclo[4.3.1]decadienes with high enantioselectivity. nih.govnih.gov Although this example leads to a carbocyclic analogue, the principle of using chiral transition metal catalysts to control the stereochemistry of cycloaddition reactions is directly applicable to the synthesis of chiral diazabicyclic systems.
The design of chiral bicyclic imidazole (B134444) catalysts has also been reported, and these have been successfully applied in several enantioselective reactions. nih.gov The development of such catalysts specifically tailored for the construction of the this compound scaffold could provide a direct and efficient route to enantioenriched derivatives.
The following table highlights some of the key stereoselective reactions and the stereochemical control achieved:
| Reaction | Chiral Source/Catalyst | Stereochemical Outcome |
| Asymmetric Epoxidation | Shi Catalyst | High enantiomeric excess in the epoxide intermediate |
| Intramolecular Epoxide Opening | Substrate control | Inversion of configuration at the epoxide carbon |
| Asymmetric Cycloaddition | Chiral Pd-phosphoramidite complex | High enantioselectivity in the bicyclic product |
Chiral Auxiliary-Mediated Stereocontrol
The asymmetric synthesis of the this compound core, where chirality is introduced and controlled, is a critical aspect of its development for applications in areas such as catalysis and pharmaceuticals. One powerful strategy to achieve this is through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction, and are subsequently removed.
While specific examples detailing the use of chiral auxiliaries in the synthesis of the parent this compound are not extensively documented, the principles can be extrapolated from the synthesis of related bridged bicyclic systems. For instance, the use of oxazolidinone chiral auxiliaries has proven effective in the enantioselective synthesis of various bridged bicyclic ring systems. nih.gov This methodology often involves an intramolecular Diels-Alder reaction where the chiral auxiliary, attached to the dienophile, directs the facial selectivity of the cycloaddition, leading to high diastereomeric and enantiomeric purity. nih.gov
A hypothetical application of this strategy to the this compound scaffold could involve the synthesis of a precursor containing a diene and a dienophile tethered by a nitrogen-containing chain. The dienophile would be appended with a removable chiral auxiliary, such as an Evans oxazolidinone. The key intramolecular cycloaddition step would then proceed under the stereodirecting influence of the auxiliary, establishing the chiral centers in the bicyclic framework. Subsequent removal of the auxiliary would yield the enantiomerically enriched this compound derivative.
Table 1: Common Chiral Auxiliaries and Their Potential Application
| Chiral Auxiliary | Key Features | Potential Application in this compound Synthesis |
| Evans Oxazolidinones | High diastereoselectivity in aldol (B89426), alkylation, and Diels-Alder reactions. | Directing intramolecular cycloaddition reactions to form the bicyclic core. |
| Camphorsultams | Excellent stereocontrol in a variety of reactions, including cycloadditions and conjugate additions. | Guiding the formation of specific stereoisomers during scaffold construction. |
| (S)- or (R)-1-Phenylethylamine | Readily available and effective for inducing chirality in imine and enamine chemistry. | Asymmetric synthesis of precursors leading to the diazabicyclic system. |
Diastereoselective Approaches to Substituted Scaffolds
The synthesis of substituted this compound scaffolds with control over the relative stereochemistry of the substituents is crucial for exploring structure-activity relationships. Diastereoselective approaches aim to favor the formation of one diastereomer over others.
A notable example is the stereoselective construction of a derivatized 5-hydroxy-diazabicyclo[4.3.1]decane-2-one scaffold. researchgate.net This synthesis showcases a strategy involving key stereocontrolling steps. The stereochemistry of the final bicyclic product is dictated by the stereochemistry of the precursors and the reaction conditions employed during the cyclization steps. Such approaches often rely on substrate-controlled diastereoselection, where the existing stereocenters in the molecule influence the stereochemical outcome of subsequent reactions.
Another relevant strategy is the asymmetric palladium-catalyzed trimethylenemethane cycloaddition with tropones, which has been used to access asymmetric substituted bicyclo[4.3.1]decadienes with excellent regio-, diastereo-, and enantiocontrol. researchgate.net Although this example does not directly yield a diazabicyclo system, it highlights a powerful method for controlling stereochemistry in the bicyclo[4.3.1]decane framework, which could potentially be adapted for the synthesis of nitrogen-containing analogues.
Functionalization and Derivatization of the this compound Core
Once the this compound scaffold is constructed, its utility can be expanded through selective functionalization and derivatization. These modifications can be used to tune the electronic and steric properties of the molecule, as well as to introduce new functionalities for further reactions or for biological interactions.
Regioselective Introduction of Peripheral Substituents
The regioselective introduction of substituents onto the carbon framework of the this compound core is a synthetic challenge due to the presence of multiple C-H bonds with similar reactivity. Modern synthetic methods, such as C-H functionalization, offer potential solutions to this challenge. While specific literature on the C-H functionalization of this compound is scarce, strategies developed for other bicyclic systems could be applicable.
For instance, intramolecular Heck reactions have been successfully employed in the synthesis of the related 7-azabicyclo[4.3.1]decane ring system. nih.govrsc.org This suggests that precursors to the this compound scaffold bearing appropriate haloalkene tethers could undergo palladium-catalyzed intramolecular cyclization to introduce substituents at specific positions.
Directed C-H activation, where a directing group guides a metal catalyst to a specific C-H bond, is another powerful tool for regioselective functionalization. By temporarily installing a directing group on one of the nitrogen atoms, it might be possible to selectively activate and functionalize adjacent C-H bonds on the bicyclic framework.
Transformations on Nitrogen Atoms for Modulated Reactivity
The two nitrogen atoms in the this compound scaffold are key handles for derivatization, allowing for the modulation of the molecule's properties and reactivity. The basicity and nucleophilicity of these nitrogen atoms can be readily altered through various transformations.
A common transformation is N-alkylation , which involves the introduction of alkyl groups onto the nitrogen atoms. This can be achieved using various alkylating agents, such as alkyl halides or sulfates. The degree of alkylation (mono- vs. di-alkylation) can often be controlled by the stoichiometry of the reagents and the reaction conditions. For example, in related diazabicyclic systems, N-alkylation has been shown to be a straightforward method for introducing diverse substituents.
N-acylation , the introduction of an acyl group, is another important transformation. This converts the basic amine into a neutral amide, which can significantly alter the electronic properties and conformational preferences of the scaffold. The choice of acylating agent (e.g., acid chlorides, anhydrides) allows for the introduction of a wide variety of functional groups.
These transformations on the nitrogen atoms not only modify the properties of the parent scaffold but also provide opportunities for further synthetic manipulations. For instance, N-aryl or N-acyl groups can act as directing groups for subsequent C-H functionalization reactions on the bicyclic core.
Synthesis of Polymeric and Supramolecular Precursors
The rigid and well-defined three-dimensional structure of the this compound scaffold makes it an attractive building block, or monomer, for the synthesis of polymers and supramolecular assemblies. The presence of two nitrogen atoms provides convenient points for linking these units together.
Bicyclic amines have been shown to be polymerizable through cationic ring-opening polymerization. researchgate.net This suggests that, under appropriate conditions, this compound could potentially be polymerized to form novel materials with unique properties derived from the rigid bicyclic repeating unit. The resulting polymers would possess a regular structure with the diazabicyclic units integrated into the polymer backbone.
Furthermore, the ability of the nitrogen atoms to participate in non-covalent interactions, such as hydrogen bonding and metal coordination, opens up possibilities for the construction of supramolecular structures. By introducing appropriate recognition motifs onto the this compound core, it is possible to design precursors for self-assembling systems. For example, derivatization with hydrogen bond donors and acceptors could lead to the formation of ordered supramolecular chains or networks. Similarly, the nitrogen atoms can act as ligands for metal ions, leading to the formation of coordination polymers or discrete metallosupramolecular architectures. The well-defined geometry of the scaffold would impart a high degree of preorganization, facilitating the formation of predictable and stable supramolecular structures. Supramolecular catalytic systems based on the related 1,4-diazabicyclo[2.2.2]octane (DABCO) have been reported, highlighting the potential of such bicyclic diamines in supramolecular chemistry.
Computational and Theoretical Investigations of 1,4 Diazabicyclo 4.3.1 Decane Architecture
Conformational Analysis and Energy Landscapes
The bicyclic framework of 1,4-Diazabicyclo[4.3.1]decane, which consists of a six-membered and a seven-membered ring sharing a nitrogen bridgehead and a two-carbon bridge, imposes significant conformational constraints. Understanding the accessible shapes (conformers) and the energy required to transition between them is fundamental to comprehending its chemical behavior.
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to determine the preferred geometries and relative stabilities of molecular conformers. researchgate.netmdpi.comworldscientific.com These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms in a molecule. For a system like this compound, these methods can meticulously map the potential energy surface, identifying stable conformers that exist as local minima on this surface.
In computational studies of similar bicyclic diamines, DFT has been effectively used to investigate the relative stability of various conformers, such as those arising from chair-like or boat-like arrangements of the constituent rings. montclair.edu For the [4.3.1] system, calculations would likely focus on the puckering of both the six-membered piperazine-like ring and the seven-membered diazepane-like ring. The calculations would optimize the geometry of each potential conformer to find its minimum energy structure. The relative energies of these conformers indicate their population at thermal equilibrium. For instance, in related [3.2.1] bicyclic systems, chair-like conformations are often found to be more stable. montclair.edu A typical output from such a study would compare the relative energies, establishing which conformer is the global minimum and thus the most prevalent form of the molecule.
Table 1: Illustrative DFT-Calculated Relative Energies of this compound Conformers
This table represents the kind of data generated from DFT calculations to compare the stability of different potential conformers. Energies are typically reported relative to the most stable conformer (Global Minimum). Calculations are often performed at a specific level of theory, such as B3LYP/6-31G*. mdpi.com
| Conformer | Description of Ring Conformations | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
|---|---|---|---|
| Conformer A | Chair (6-ring) / Chair (7-ring) | 0.00 (Global Minimum) | N1-C2-C3-C4: -60.2, C5-N4-C10-C9: 55.8 |
| Conformer B | Chair (6-ring) / Boat (7-ring) | +4.5 | N1-C2-C3-C4: -59.8, C5-N4-C10-C9: 1.2 |
| Conformer C | Boat (6-ring) / Chair (7-ring) | +7.2 | N1-C2-C3-C4: 5.1, C5-N4-C10-C9: 56.1 |
These simulations can confirm the stability of docked complexes in drug design or elucidate the dynamic processes that govern molecular function. researchgate.netnih.gov By tracking atomic positions over nanoseconds or longer, one can calculate properties like the root-mean-square deviation (RMSD) to quantify structural stability and identify regions of high flexibility. nih.gov
Table 2: Typical Parameters and Outputs of a Molecular Dynamics Simulation for this compound
This table outlines the setup and expected results from an MD simulation designed to explore the dynamic properties of the molecule in a simulated aqueous environment.
| Parameter/Output | Description | Example Value/Result |
|---|---|---|
| Force Field | A set of parameters used to calculate potential energy based on atomic positions. | GAFF2 (General Amber Force Field) nih.gov |
| Solvent Model | Simulates the effect of the solvent (e.g., water). | TIP3P Water Model nih.gov |
| Simulation Time | The duration over which the molecular motion is simulated. | 200 ns researchgate.net |
| Key Output 1 | Root-Mean-Square Deviation (RMSD) plot | Low RMSD values (< 2 Å) indicate a stable conformation during the simulation. nih.gov |
| Key Output 2 | Conformational Transition Analysis | Identifies the number and timing of switches between major conformers (e.g., Chair/Chair to Chair/Boat). |
Ring strain is the extra energy a cyclic molecule possesses due to its geometry being forced to deviate from an ideal, strain-free state. pressbooks.pub It is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions between bonds on adjacent atoms), and transannular strain (unfavorable interactions across a ring). In bicyclic systems, this strain dictates the molecule's geometry and stability. masterorganicchemistry.com
Table 3: Hypothetical Strain Energy Components for this compound
This table illustrates how the total strain energy of a molecule, calculated via computational methods, can be conceptually broken down into its constituent parts.
| Strain Component | Description | Influence on Bicyclo[4.3.1]decane System |
|---|---|---|
| Angle Strain | Energy from bond angles deviating from the ideal sp³ value of 109.5°. | Likely moderate; the 7-membered ring allows flexibility, but bridgehead carbons are constrained. |
| Torsional Strain | Energy from eclipsing C-H and C-C bonds. | Minimized by the molecule adopting staggered (gauche) arrangements where possible. cdnsciencepub.com |
| Transannular Strain | Steric repulsion between atoms across the rings. | Possible between hydrogens on the interior faces of the bicyclic system. |
| Total Strain Energy | Sum of all strain components, calculated as the negative enthalpy of a homodesmotic reaction. swarthmore.edu | A quantitative measure of the molecule's inherent instability relative to an acyclic analogue. |
Electronic Structure and Bonding Characteristics
The arrangement of electrons in molecular orbitals and the resulting charge distribution are critical to a molecule's reactivity, basicity, and intermolecular interactions. Computational methods can precisely describe these electronic features.
In diamines like this compound, the lone pairs of electrons on the two nitrogen atoms are of primary chemical importance. Their energy and spatial orientation can be significantly influenced by interactions with each other, which can occur either "through-space" (direct overlap of orbitals) or "through-bond" (interaction mediated by the intervening sigma bonds). rsc.orgchiba-u.jpmuni.cz
The nitrogen atoms are expected to be sp³-hybridized, but the rigid bicyclic structure forces specific bond angles that may deviate from the ideal tetrahedral geometry. pressbooks.pub This geometric constraint affects the energy and orientation of the nitrogen lone pair orbitals. Computational techniques such as Natural Bond Orbital (NBO) analysis can be used to study the hybridization and quantify the extent of through-space versus through-bond interactions. acs.orgresearchgate.net The splitting in energy between the symmetric and antisymmetric combinations of the lone pair orbitals is a direct measure of this interaction and can have a profound effect on the molecule's ionization energy and proton affinity. chiba-u.jpacs.org
Table 4: Analysis of Orbital Interactions in this compound
This table summarizes the key electronic interactions involving the nitrogen lone pairs and their impact on molecular properties, as would be determined by NBO or similar computational analyses.
| Interaction Type | Description | Predicted Consequence for the Molecule |
|---|---|---|
| Through-Space Interaction | Direct overlap of the two nitrogen lone pair orbitals in space. muni.cz | Depends on the N-N distance and lone pair orientation; can raise or lower ionization energy. |
| Through-Bond Interaction | Interaction of lone pair orbitals with the C-C and C-N sigma bond framework. rsc.orgresearchgate.net | Often dominant in saturated bicyclic systems, leading to significant energy splitting of the lone pair orbitals. chiba-u.jp |
| Nitrogen Hybridization | The mixing of s and p orbitals to form bonding orbitals. | Primarily sp³, but with geometric distortions affecting the p-character of the lone pair. pressbooks.pub |
| HOMO/LUMO Character | The nature of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The HOMO is expected to be largely composed of the nitrogen lone pair combination orbitals. |
An electrostatic potential (ESP) map is a computational visualization that illustrates the charge distribution on the surface of a molecule. researchgate.netscielo.org.mx It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. In an ESP map, regions of negative potential (typically colored red) correspond to areas of high electron density and are attractive to electrophiles (e.g., protons), while regions of positive potential (blue) are electron-poor. researchgate.net
For this compound, the ESP map would clearly show concentrated regions of negative potential around the two nitrogen atoms, corresponding to their lone pairs of electrons. pressbooks.pubscielo.org.mx The magnitude of the negative potential at these sites provides a quantitative measure of their availability for forming hydrogen bonds or for protonation, thus relating directly to the molecule's basicity. The remainder of the carbon-hydrogen framework would exhibit mildly positive potential. researchgate.net Such maps are crucial for understanding how the molecule will interact with other molecules, such as biological receptors or chemical reactants.
Table 5: Predicted Electrostatic Potential (ESP) Features of this compound
This table summarizes the expected features of an ESP map calculated for the molecule, highlighting regions of distinct electronic character.
| Molecular Region | Predicted ESP Value | Color on ESP Map | Chemical Interpretation |
|---|---|---|---|
| Nitrogen Lone Pairs (N1, N4) | Strongly Negative | Red/Yellow | Primary sites for protonation and hydrogen bond acceptance. researchgate.netlibretexts.org |
| Aliphatic C-H Bonds (Exterior) | Slightly Positive | Green/Blue | Generally non-polar, sites of weak van der Waals interactions. |
| Molecular Cavity | Variable | Variable | The potential within the bicyclic framework, influencing guest binding. |
Prediction of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical calculations have become an indispensable tool for predicting and interpreting the spectroscopic properties of molecules, including complex bicyclic systems like this compound.
The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of computational chemistry in structural elucidation. researchgate.netescholarship.org The Gauge-Including Atomic Orbital (GIAO) method, often paired with Density Functional Theory (DFT), is a widely used and reliable approach for calculating NMR shielding constants. imist.manih.gov This method has been successfully applied to a variety of organic molecules, including those with complex geometries. researchgate.netmdpi.com
For accurate predictions, the choice of functional and basis set is crucial. researchgate.net While various functionals can be employed, methods like B3LYP and PBE0, combined with appropriate basis sets such as the 6-311+G(2d,p) or cc-pVTZ, have shown to provide good correlation with experimental data for a range of organic compounds. researchgate.netmdpi.comnih.gov The computational process involves geometry optimization of the molecule, followed by the GIAO calculation of isotropic shielding constants. imist.ma These shielding constants are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). imist.ma For improved accuracy, a multi-standard approach using references like methanol (B129727) and benzene (B151609) for sp³ and sp² hybridized carbons, respectively, can be employed. researchgate.net
While specific GIAO-DFT studies solely focused on this compound are not extensively documented in readily available literature, the established reliability of this method for other bicyclic and nitrogen-containing compounds suggests its applicability. For instance, studies on related bicyclic amines and complex natural products have demonstrated that DFT calculations can accurately predict chemical shifts, aiding in structural and conformational analysis. researchgate.netescholarship.org A modular synthesis of diazabicyclic scaffolds, including the bicyclo[4.3.1]decane system, has utilized ¹³C NMR chemical shifts to probe the electronic effects of the twisted amide structure. rsc.org
Table 1: Representative Theoretical vs. Experimental ¹³C NMR Chemical Shifts for Related Bicyclic Amides
| Compound (n in [4.n.1] series) | Calculated δC (ppm) | Experimental δC (ppm) |
|---|---|---|
| n = 2 | 182.1 | - |
| n = 3 | 176.8 | - |
| n = 4 | 172.8 | - |
Data sourced from a study on bicyclic twisted amides, illustrating the use of calculated shifts to understand electronic structure. rsc.org Note: Specific experimental values for these exact congeners were not provided in the source.
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. wikipedia.org Computational methods, particularly DFT, are frequently used to calculate these vibrational frequencies, aiding in the assignment of experimental spectra. wiley-vch.des-a-s.org The theoretical approach involves calculating the second derivatives of the energy with respect to the atomic coordinates to obtain a Hessian matrix, from which the vibrational frequencies and modes are determined.
For a molecule like this compound, theoretical vibrational analysis can predict the characteristic frequencies for C-H, C-N, and C-C stretching and bending modes. These calculations can also help to distinguish between different possible conformations of the molecule, as each conformer would have a unique set of vibrational frequencies. For instance, computational studies on the related 1,4-diazabicyclo[2.2.2]octane (DABCO) have been performed to understand its vibrational spectra. sigmaaldrich.comresearchgate.net
The accuracy of the calculated frequencies often benefits from the application of a scaling factor to correct for anharmonicity and limitations in the theoretical model. The choice of DFT functional and basis set also plays a significant role in the quality of the predictions. These computational analyses provide complementary information to experimental IR and Raman studies, allowing for a more detailed understanding of the molecule's structure and bonding. wiley-vch.deacs.org
Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute configuration of chiral molecules. science.govresearchgate.net Theoretical calculations of ECD spectra using time-dependent DFT (TD-DFT) have become a standard method for assigning the absolute stereochemistry of complex molecules. acs.org
While this compound itself is achiral, derivatives of this scaffold can be chiral. For such chiral derivatives, computational prediction of the ECD spectrum would be invaluable. The process involves calculating the electronic transition energies and rotational strengths for the molecule. The resulting theoretical spectrum can then be compared with the experimental ECD spectrum to determine the absolute configuration. This approach has been successfully applied to various complex natural products and synthetic compounds, including those with bicyclic frameworks. researchgate.netacs.org The accuracy of the predicted ECD spectrum is dependent on the level of theory, including the choice of functional, basis set, and solvation model.
Theoretical Studies on Basicity and Proton Affinity
The presence of two nitrogen atoms in the this compound structure makes its basicity a key chemical property. Theoretical methods are well-suited to quantify and rationalize the basicity of such molecules.
Proton affinity (PA) is a fundamental measure of the intrinsic basicity of a molecule in the gas phase. libretexts.org It is defined as the negative of the enthalpy change for the protonation reaction of a species. libretexts.orggovinfo.gov High-level quantum chemical methods, such as the composite G3 or CBS-QB3 methods, as well as DFT with appropriate functionals and large basis sets, can provide accurate PA values. researchgate.net
These calculations typically involve optimizing the geometries of both the neutral molecule and its protonated form (conjugate acid) and then calculating their respective electronic energies. The PA is then derived from the energy difference. For a diamine like this compound, calculations would explore protonation at either nitrogen atom to determine the preferred site and the corresponding PA. The rigid bicyclic structure can influence the accessibility of the nitrogen lone pairs and the stability of the resulting protonated species. Theoretical studies on similar bicyclic amines have shown how conformational constraints and intramolecular interactions affect their gas-phase basicity. rsc.orgresearchgate.net
Table 2: Representative Gas-Phase Proton Affinities for Selected Amines
| Compound | Proton Affinity (kJ/mol) |
|---|---|
| Ammonia | 853.6 |
| Methylamine | 896.0 |
| Dimethylamine | 923.1 |
| Trimethylamine | 941.5 |
Data sourced from the NIST Chemistry Webbook, provided for general comparison of amine basicities. libretexts.org
While gas-phase basicity provides insight into intrinsic properties, basicity in solution, quantified by the pKa value, is often of greater practical interest. weebly.com Theoretical prediction of pKa values is more complex than PA calculations because it requires accounting for the effects of the solvent. mdpi.com
Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, are commonly used to approximate the influence of the solvent. nih.govresearchgate.net These models treat the solvent as a continuous dielectric medium. The calculation involves determining the Gibbs free energy change for the protonation reaction in solution. This requires calculating the free energies of the neutral molecule, the protonated molecule, and the proton in the specified solvent. mdpi.comchemrxiv.orgmit.edu
For this compound, such calculations would predict the pKa values corresponding to its two protonation steps. The unique geometry of the molecule, particularly the orientation of the nitrogen lone pairs, can lead to interesting effects on its basicity in solution. oup.comacs.org For instance, studies on related bicyclic diamines have shown that steric hindrance to solvation can significantly impact their pKa values. oup.com The ability of computational methods to predict pKa values has become increasingly accurate, making it a valuable tool for understanding and designing molecules with specific acid-base properties. peerj.com
Reactivity Profiling and Mechanistic Elucidation of 1,4 Diazabicyclo 4.3.1 Decane in Organic Transformations
Role as a Brønsted Base in Catalytic Systems
The presence of two nitrogen atoms within the bicyclic structure of 1,4-diazabicyclo[4.3.1]decane allows it to function as a Brønsted base, accepting protons to facilitate a variety of chemical reactions. This basicity is a key feature of its catalytic utility.
In base-catalyzed reactions, this compound initiates the catalytic cycle by deprotonating a substrate, thereby generating a reactive intermediate. For instance, in reactions involving pronucleophiles, the diamine can abstract a proton to form a nucleophile that then participates in the main reaction. The catalytic cycle is completed when the protonated diamine is deprotonated in a subsequent step, regenerating the catalyst for further turnovers.
The rate-determining step in such catalytic systems is often the initial proton abstraction by the base or the subsequent reaction of the generated nucleophile. uni-koeln.de The efficiency of the catalyst is therefore dependent on its basicity and steric accessibility. Mechanistic studies, often employing kinetic analysis and computational modeling, are crucial for identifying the rate-limiting step and optimizing reaction conditions. For example, in some base-catalyzed oxidations, the generation of radical intermediates from a ketone can be the rate-determining step. uni-koeln.de
For instance, in certain transformations, the choice of the bicyclic diamine can significantly impact the reaction outcome and yield. The larger ring structure of this compound compared to DABCO may lead to different steric environments around the basic nitrogen centers, influencing its interaction with substrates. Computational studies on related diazabicyclic systems have been used to predict contributing conformers and understand their relative energies, which can also play a role in their reactivity. acs.org
Table 1: Comparison of Common Bicyclic Diamine Bases
| Compound Name | Abbreviation | Structure | Key Features |
|---|---|---|---|
| 1,4-Diazabicyclo[2.2.2]octane | DABCO | A strong, sterically hindered base commonly used as a catalyst and ligand. | |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | A non-nucleophilic, strong base widely used for dehydrohalogenations and other elimination reactions. |
Nucleophilic Activation and Reaction Pathways
Beyond its role as a Brønsted base, this compound can also act as a nucleophile, with its nitrogen atoms directly participating in bond formation.
The lone pairs on the nitrogen atoms of this compound are available for nucleophilic attack on electrophilic centers. This reactivity is exploited in alkylation and acylation reactions. For example, the reaction with alkyl halides or acyl chlorides leads to the formation of quaternary ammonium (B1175870) or amide derivatives, respectively. The quaternization of one of the nitrogen atoms can influence the basicity and nucleophilicity of the remaining nitrogen, a feature that can be utilized in sequential functionalization. In related systems like DABCO, alkylation leads to the formation of quaternary ammonium salts which can then undergo ring-opening reactions with nucleophiles. rsc.org
This compound can serve as a nucleophilic catalyst in Michael additions and other conjugate addition reactions. masterorganicchemistry.com In these transformations, the diamine adds to an α,β-unsaturated carbonyl compound or a similar Michael acceptor, forming a zwitterionic intermediate. masterorganicchemistry.comlibretexts.org This intermediate then facilitates the addition of a pronucleophile to the β-position of the Michael acceptor. The mechanism generally involves three key steps: deprotonation of the pronucleophile, conjugate addition of the resulting nucleophile to the electrophilic alkene, and subsequent protonation. masterorganicchemistry.com The ability of this compound to catalyze such reactions highlights its dual functionality as both a nucleophile and a base. The efficiency of these reactions can be influenced by the nature of the nucleophile and the reaction conditions. libretexts.org
Applications of 1,4 Diazabicyclo 4.3.1 Decane in Advanced Chemical Synthesis and Materials Science
Organocatalysis and Asymmetric Synthesis
The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. The rigid, bicyclic structure of 1,4-diazabicyclo[4.3.1]decane and its derivatives makes them promising candidates for catalysts and ligands in asymmetric synthesis, where the selective formation of one enantiomer of a chiral product is desired.
The development of stereoselective carbon-carbon bond-forming reactions is a cornerstone of modern organic synthesis. While specific examples detailing the use of unsubstituted this compound as a catalyst for these reactions are not extensively documented in the provided results, the broader class of bicyclic diamines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), is well-established in promoting various bond formations. The structural analogy suggests the potential of the this compound framework in similar catalytic cycles. For instance, the Enders triple cascade reaction, a powerful method for constructing stereochemically rich cyclohexenals, utilizes a chiral aminocatalyst to direct a sequence of three carbon-carbon bond formations with high diastereoselectivity and complete enantiocontrol. beilstein-journals.org This highlights the potential of chiral bicyclic amines in complex bond-forming cascades.
The true potential of the this compound scaffold in asymmetric synthesis is unlocked through its chiral derivatives. The synthesis of chiral 1,4-dihydropyridine (B1200194) derivatives has been achieved using a cinchona-alkaloid-based organocatalyst. nih.gov This catalyst facilitates the Michael addition between malononitrile (B47326) derivatives and enamines, yielding highly substituted 1,4-dihydropyridines with excellent enantioselectivity. nih.gov This demonstrates the principle of using a chiral scaffold to create a stereochemically defined environment that directs the approach of reactants, leading to the preferential formation of one enantiomer.
Furthermore, the development of chiral phosphoric acids derived from BINOL has been instrumental in catalyzing enantioselective additions to iminium ions. core.ac.uk This strategy has been successfully applied in the enantioselective addition of hydrazones to dihydropyrroles. core.ac.uk Although not directly involving the this compound core, these examples underscore the effectiveness of chiral catalysts in mediating asymmetric transformations. The synthesis of chiral bicyclo[4.3.1]decadienes has been accomplished via a palladium-catalyzed [6+3] trimethylenemethane cycloaddition with tropones, utilizing chiral phosphoramidite (B1245037) ligands to achieve high enantiomeric purity. nih.gov
Cascade reactions, where multiple bond-forming events occur in a single operation, and multicomponent reactions (MCRs), which involve the combination of three or more starting materials in one pot, are highly efficient strategies for building molecular complexity. beilstein-journals.orguniv-rennes.fr The rigid framework of this compound derivatives can be advantageous in pre-organizing reactants for such complex transformations.
For example, a tandem Michael addition-Claisen condensation cascade has been used to synthesize a tricyclic derivative containing a bicyclo[3.3.1]nonane core. rsc.orgnih.gov Similarly, a Michael addition-driven cyclization of 3-hydroxyoxindoles with ortho-hydroxy-chalcones has been developed to create bridged cyclic N,O-ketal spirooxindoles. rsc.orgnih.gov Another notable example is the Enders three-component cascade reaction, which, although not using a this compound catalyst, demonstrates the power of organocatalysis in facilitating complex MCRs to produce stereochemically dense molecules from simple starting materials. beilstein-journals.org These examples highlight the potential for designing cascade and multicomponent reactions around the this compound scaffold.
Role as Building Blocks for Complex Molecular Architectures
The this compound skeleton is a versatile building block for the synthesis of more intricate molecular structures. Its inherent three-dimensionality and the presence of two nitrogen atoms provide multiple points for further functionalization and elaboration into complex polycyclic and macrocyclic systems. researchgate.net
The this compound core serves as a privileged scaffold for the construction of various bridged heterocyclic and polycyclic systems. acs.orgnih.gov A stereoselective synthesis of a derivatized 5-hydroxy diazabicyclo[4.3.1]decane-2-one scaffold has been reported, which acts as a potent inhibitor of the psychiatric risk factor FKBP51. acs.orgnih.govacs.org This synthesis involves key steps such as a Pd-catalyzed Negishi coupling, an asymmetric Shi epoxidation, and an intramolecular epoxide opening. acs.orgnih.govacs.org
The versatility of this bicyclic system is further demonstrated by its use in the synthesis of the 7-azabicyclo[4.3.1]decane ring system, a core structure found in several biologically active alkaloids. beilstein-journals.orgresearchgate.net This was achieved from tricarbonyl(tropone)iron through a sequence involving nucleophilic amine addition, photochemical demetallation, and an intramolecular Heck reaction. beilstein-journals.orgresearchgate.net These examples showcase the utility of the diazabicyclo[4.3.1]decane framework as a template for accessing diverse and medicinally relevant polycyclic architectures. whiterose.ac.uk
While direct evidence for the use of this compound as a precursor for macrocyclic compounds and cages is limited in the provided search results, its structural features suggest significant potential in this area. The two nitrogen atoms can serve as anchor points for the attachment of long chains, which can then be cyclized to form macrocycles. The rigid bicyclic core would impart a degree of pre-organization to the macrocyclic structure, potentially influencing its conformation and binding properties. The synthesis of macrocycles often involves peptide coupling methodologies, and the amino groups of the diazabicyclo[4.3.1]decane scaffold could readily participate in such reactions. scholaris.ca
Ligand Design in Coordination Chemistry
The twin nitrogen atoms of the this compound scaffold, with their available lone pairs of electrons, make it an intriguing candidate for ligand design in coordination chemistry. While specific research on the coordination behavior of the 1,4-isomer is not extensively documented in publicly available literature, its potential can be inferred from the well-studied chemistry of other bicyclic diamines, most notably 1,4-diazabicyclo[2.2.2]octane (DABCO).
The geometry of this compound allows its nitrogen atoms to act as donor sites, enabling it to function as a bidentate or bridging ligand for transition metal ions. The larger ring system compared to DABCO may offer unique steric and electronic properties, influencing the stability and geometry of the resulting metal complexes. The molecule can coordinate to a single metal center, forming a chelate ring, or bridge two different metal centers, a common behavior for diamine ligands.
In analogous systems like DABCO, coordination to metal centers such as iron has been shown to lengthen the C-N bonds of the ligand. mdpi.com It is anticipated that this compound would form stable complexes with a range of transition metals, and its larger, more flexible bridge may result in different coordination angles and complex stabilities compared to more rigid structures.
Table 1: Comparison of Bicyclic Diamine Ligands in Coordination Chemistry
| Compound | Bicyclic System | Typical Coordination Mode | Notes |
|---|---|---|---|
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | [2.2.2] | Bridging Ligand, Monodentate | Widely used as a ligand and catalyst; forms dinuclear complexes. mdpi.com |
Metal complexes derived from bicyclic amine ligands often exhibit catalytic activity. The ligand framework can influence the reactivity of the metal center, enhancing selectivity and efficiency in various organic transformations. While catalytic applications specifically employing this compound complexes are not widely reported, the extensive use of DABCO as a catalyst suggests a promising avenue of research. DABCO is known to catalyze numerous reactions, including the Morita–Baylis–Hillman reaction. acs.org
Complexes of this compound could potentially be used in reactions such as:
Cross-coupling reactions: Where the ligand stabilizes the active metal catalyst.
Hydrogenation and transfer hydrogenation: By modifying the electronic environment of metals like ruthenium or rhodium.
Polymerization catalysis: Acting as an ancillary ligand to control polymer structure and molecular weight.
The unique steric bulk of the [4.3.1] scaffold could impart novel selectivities (e.g., regio- or stereoselectivity) in metal-catalyzed processes that are not achievable with other common ligands.
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Bicyclic diamines like DABCO are frequently used as "pillars" to link 2D layers of metal-carboxylate sheets into 3D frameworks, creating porous materials with high surface areas. researchgate.netrsc.org These materials have applications in gas storage, separation, and catalysis.
The this compound molecule, with its two nitrogen linkers, is a prime candidate for a pillar ligand in MOF synthesis. Its length and stereochemistry differ from DABCO, which would result in MOFs with different pore sizes, shapes, and potentially enhanced stability or functionality. The integration of this specific scaffold could lead to novel framework topologies that are otherwise inaccessible. Although specific MOFs incorporating the this compound scaffold are not prominent in current literature, the principles of MOF design strongly support its potential in this field.
Integration into Advanced Materials and Polymer Science
The strained ring system of bicyclic compounds makes them valuable monomers for ring-opening polymerizations, leading to polymers with unique properties. The this compound scaffold holds promise both as a primary monomer and as a component in the synthesis of advanced functional polymers.
Atom-bridged bicyclic monomers, including lactams and amines, are known to undergo ring-opening polymerization to produce linear polymers that contain monocyclic rings within the polymer backbone. This structural feature often enhances the thermal properties of the resulting polymer, such as increasing the glass transition temperature and melting point.
Bicyclic amines, in particular, can undergo cationic ring-opening polymerization. The process is initiated by an electrophile, which forms a strained cyclic ammonium (B1175870) salt. The propagation step involves the nucleophilic attack of a monomer's nitrogen atom on this strained, active species, leading to the opening of the ring and the extension of the polymer chain. A well-known example of a bicyclic amine that can be polymerized this way is 1,4-diazabicyclo[2.2.2]octane (DABCO).
Given these precedents, this compound is a strong candidate for cationic ring-opening polymerization. The polymerization would be expected to proceed via an SN2 displacement on the ammonium ion intermediate, yielding a functional polymer containing piperidine (B6355638) rings in its backbone.
Table 2: Bicyclic Monomers and Their Polymerization
| Monomer Type | Bicyclic System | Polymerization Mechanism | Resulting Polymer Feature | Reference |
|---|---|---|---|---|
| Bicyclic Lactam | bicyclo[4.3.1]decane | Anionic | Polyamide with in-chain rings | |
| Bicyclic Amine | bicyclo[2.2.2]octane | Cationic | Polyamine with in-chain rings |
Beyond serving as a primary monomer, the this compound unit can be incorporated into polymers to impart specific functions. The basic nitrogen atoms can serve as sites for post-polymerization modification, acid-scavenging, or as catalytic centers within a polymer matrix.
Research into related structures supports this potential. For instance, a patent describes the use of the isomeric 3,10-diazabicyclo[4.3.1]decyl group as a component in self-assembling diblock copolymers synthesized via ring-opening olefin metathesis polymerization (ROMP). This indicates that the diazabicyclodecane skeleton is of interest for creating advanced polymer architectures. Incorporating the this compound moiety could be used to create:
Self-healing polymers: Where the reversible nature of dative bonds involving the nitrogen atoms could be exploited.
Stimuli-responsive materials: Polymers that change their properties in response to pH due to the basicity of the diamine unit.
Polymeric ligands: For sequestering metal ions from solutions or for creating polymer-supported catalysts.
Applications in Supramolecular Assemblies and Host-Guest Systems
The exploration of this compound and its derivatives in the realm of supramolecular chemistry and host-guest systems is a niche yet emerging field. Unlike its smaller, more rigid analogue, 1,4-diazabicyclo[2.2.2]octane (DABCO), which has been extensively studied as a guest molecule and a catalyst in supramolecular assemblies, the larger and more flexible this compound scaffold has received considerably less attention. nih.govrsc.org Research in this area is not extensive, but a few key studies highlight the potential of this bicyclic diamine framework in molecular recognition and the formation of complex architectures.
The inherent structural features of the this compound system, including the presence of two nitrogen atoms capable of hydrogen bonding and metal coordination, and a distinct three-dimensional cavity, make it a theoretically interesting candidate for host-guest chemistry. However, documented experimental applications are sparse.
A significant area where derivatives of the diazabicyclo[4.3.1]decane scaffold have shown promise is in the field of biological host-guest chemistry, specifically in protein-ligand interactions. Research has focused on the stereoselective synthesis of derivatized bicyclic [4.3.1]decane scaffolds for their potent inhibitory effects on certain proteins.
One notable study describes the stereoselective construction of a 5-Hydroxy Diazabicyclo[4.3.1]decane-2-one scaffold. acs.org This scaffold was identified as a privileged motif for binding to FK506-binding proteins (FKBPs), which are implicated in a variety of cellular processes and are considered therapeutic targets. acs.org The synthesized derivatives were found to be potent inhibitors of FKBP51, a protein associated with psychiatric risk factors. acs.org This research underscores the capacity of the bicyclo[4.3.1]decane core to participate in highly specific molecular recognition events, a cornerstone of host-guest chemistry. The binding of these derivatives to the protein's active site is a classic example of a host (the protein) encapsulating a guest (the small molecule inhibitor).
While direct applications of the parent this compound in forming synthetic supramolecular assemblies like cages, capsules, or metal-organic frameworks are not well-documented, the synthesis of related structures suggests potential avenues for future research. For instance, the synthesis of the 7-azabicyclo[4.3.1]decane ring system, a structural analogue found in several biologically active alkaloids, has been reported. beilstein-journals.org The development of synthetic routes to such complex bicyclic systems is a critical first step toward their incorporation into larger supramolecular constructs.
The table below summarizes the key findings from research on diazabicyclo[4.3.1]decane derivatives in contexts related to host-guest interactions.
| Derivative/System | Application/Finding | Host | Guest | Research Focus |
| 5-Hydroxy Diazabicyclo[4.3.1]decane-2-one | Potent inhibitor of FKBP51 | FKBP51 Protein | Synthesized scaffold derivative | Medicinal Chemistry, Molecular Recognition |
| 7-Azabicyclo[4.3.1]decane | Core structure of biologically active alkaloids | Not explicitly studied in a host-guest context | Not explicitly studied in a host-guest context | Synthetic Methodology |
Advanced Analytical and Spectroscopic Characterization Methodologies for 1,4 Diazabicyclo 4.3.1 Decane Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of 1,4-diazabicyclo[4.3.1]decane in solution. One-dimensional (¹H and ¹³C) NMR provides initial insights into the chemical environment of the constituent atoms, while multi-dimensional techniques are essential for unambiguous signal assignment and for probing the intricate conformational dynamics of the bicyclic framework.
A complete and unambiguous assignment of the proton and carbon signals in the NMR spectra of this compound systems is achieved through a combination of two-dimensional (2D) NMR experiments. These techniques reveal through-bond and through-space correlations between nuclei.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically over two or three bonds (²JHH and ³JHH). For the this compound skeleton, COSY spectra would reveal the connectivity within the ethylene (B1197577) and propylene (B89431) bridges of the seven-membered ring, as well as the connectivity within the piperidine (B6355638) ring fragment.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. It is a powerful tool for assigning carbon resonances based on the already assigned proton signals. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peak.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. In the context of this compound, HMBC would be instrumental in confirming the bicyclic structure by showing correlations between protons on one ring and carbons on the other, mediated by the bridgehead nitrogen atoms.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 10-methyl-8,10-diazabicyclo[4.3.1]decane derivative. semanticscholar.org
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |
| C-1, C-6 | 55.4 | 2.65 (m) |
| C-2, C-5 | 32.6 | 1.87-2.00 (m) |
| C-3, C-4 | 26.1 | 1.45-1.75 (m) |
| C-7, C-9 | 49.6 | 2.51 (d), 2.95 (dd) |
| N-CH₃ | 42.5 | 2.49 (s) |
| Data obtained in CDCl₃. Chemical shifts are illustrative for a derivative and may vary for the parent compound. |
The this compound framework, particularly the seven-membered diazepane ring, is expected to be conformationally flexible. This can lead to dynamic processes such as ring inversion, which may be observable on the NMR timescale. Dynamic NMR (DNMR) spectroscopy is the primary technique for investigating such conformational exchange phenomena.
By recording NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, where the conformational interconversion is rapid on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of exchange decreases, leading to broadening of the signals, and eventually, at the coalescence temperature, the signals split into separate resonances for each conformer at the slow-exchange limit.
From a line-shape analysis of the variable-temperature NMR spectra, the activation energy barriers (ΔG‡) for the conformational exchange process can be determined. For this compound, DNMR studies could provide valuable information on the energy barrier for the inversion of the seven-membered ring, which would likely adopt a twist-chair or boat-like conformation. Such studies have been extensively applied to other bicyclic systems to understand their conformational preferences and the factors that influence them.
X-ray Crystallography for Solid-State Structural Elucidation
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique allows for the precise determination of atomic coordinates, from which detailed geometric parameters such as bond lengths, bond angles, and torsion angles can be derived.
For this compound or its derivatives, an X-ray crystal structure would provide precise measurements of the C-N and C-C bond lengths within the bicyclic framework. The bond angles would reveal any strain inherent in the fused ring system. Torsion angles are particularly informative as they define the conformation of the rings. For instance, the torsion angles within the seven-membered ring would definitively characterize its conformation (e.g., chair, boat, or twist-boat) in the solid state.
While a crystal structure for the parent this compound is not publicly available, data from closely related structures, such as derivatives of 7-azabicyclo[4.3.1]decane, can provide insights into the expected structural features.
Table 2: Illustrative Crystallographic Data for a Derivative of the Azabicyclo[4.3.1]decane Core.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 14.789 |
| β (°) | 98.76 |
| Volume (ų) | 1845.6 |
| Data is representative and based on typical values for similar organic molecules. |
Beyond the intramolecular details, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, van der Waals forces, and, in the case of salts, ionic interactions. For this compound, the presence of two nitrogen atoms, which can act as hydrogen bond acceptors (or as donors if protonated), suggests that hydrogen bonding could play a significant role in its crystal packing. The analysis of these interactions is crucial for understanding the solid-state properties of the compound.
Mass Spectrometry for Structural Confirmation and Mechanistic Studies
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is routinely used for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high precision, which allows for the calculation of its elemental composition. This is a critical step in the confirmation of a newly synthesized compound's identity. For example, the molecular formula of 10-methyl-8,10-diazabicyclo[4.3.1]decane (C₉H₁₈N₂) was confirmed by HRMS, which showed the [M+H]⁺ ion at m/z 155.1543, consistent with the calculated value. semanticscholar.org
The fragmentation of this compound upon electron ionization (EI) would be expected to follow pathways characteristic of bicyclic amines. The initial molecular ion would likely undergo α-cleavage adjacent to the nitrogen atoms, leading to the loss of alkyl radicals from the ring system. The fragmentation pattern would be influenced by the stability of the resulting carbocations and radical cations. The presence of two nitrogen atoms offers multiple sites for initial ionization and subsequent fragmentation, potentially leading to a complex but informative mass spectrum.
Beyond structural confirmation, mass spectrometry can be a valuable tool in mechanistic studies. For instance, by using isotopically labeled reactants, it is possible to track the incorporation and fate of specific atoms throughout a reaction sequence. The mass spectra of the products and any intermediates can provide direct evidence for proposed reaction mechanisms, such as determining whether a particular bond is broken or formed.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel compounds, providing highly accurate mass measurements that allow for the determination of elemental composition. mdpi.com Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm). This level of precision enables the differentiation between molecules with the same nominal mass but different elemental formulas.
In the context of this compound systems, HRMS is crucial for confirming the successful synthesis of the target molecule and its derivatives. For instance, in the synthesis of related diazabicycloalkane derivatives, high-resolution ESI-TOF mass spectrometry has been employed to verify the elemental composition of key intermediates and final products. semanticscholar.org The experimentally measured monoisotopic mass is compared against the theoretically calculated mass for the proposed chemical formula. A small mass error, typically below 5 ppm, provides strong evidence for the correct identification of the compound.
The theoretical exact mass of the protonated this compound molecule ([C₈H₁₆N₂ + H]⁺) can be calculated and would be the target for experimental verification in an HRMS analysis.
| Attribute | Value |
|---|---|
| Chemical Formula | C₈H₁₆N₂ |
| Molecular Weight (Nominal) | 140 g/mol |
| Monoisotopic Mass | 140.13135 u |
| Theoretical m/z of Protonated Ion ([M+H]⁺) | 141.13862 u |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. uakron.eduthermofisher.com This method provides detailed information about the connectivity of atoms within the molecule, serving as a molecular "fingerprint". thermofisher.com The process involves isolating the ion of interest (e.g., the protonated molecular ion [M+H]⁺), subjecting it to fragmentation through collision-induced dissociation (CID), and then mass-analyzing the resulting fragments. scripps.eduresearchgate.net
For this compound, MS/MS analysis would reveal characteristic fragmentation patterns dictated by its bicyclic structure. The fragmentation is likely to initiate at the charged amine sites and proceed via cleavage of the carbon-carbon and carbon-nitrogen bonds of the bicyclic system. Plausible fragmentation pathways would involve the loss of neutral fragments such as ethylene (C₂H₄) or propylene (C₃H₆) from the larger rings, or the cleavage of the azepane or piperidine rings.
| Precursor Ion (m/z) | Hypothesized Neutral Loss | Proposed Fragment Ion (m/z) | Plausible Fragment Structure |
|---|---|---|---|
| 141.14 | C₂H₄ (28.03 u) | 113.11 | Cleavage of the ethylene bridge |
| 141.14 | C₃H₆ (42.05 u) | 99.09 | Cleavage of the propylene bridge |
| 141.14 | CH₃N (29.03 u) | 112.11 | Ring cleavage and rearrangement |
| 113.11 | C₃H₅N (55.04 u) | 58.07 | Secondary fragmentation |
Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., ECD, VCD)
While this compound itself is an achiral molecule, its derivatives can be chiral, possessing one or more stereocenters. Determining the absolute configuration of these chiral molecules is a critical aspect of their characterization, particularly for applications in medicinal chemistry and materials science. Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive techniques for this purpose. rsc.orgnih.gov
ECD and VCD measure the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. rsc.org The resulting spectrum is unique to a specific enantiomer and its mirror image will produce an equal and opposite spectrum. nih.gov The modern approach to determining absolute configuration involves a combination of experimental spectroscopy and quantum chemical calculations. rsc.org
The process typically involves:
Experimental Measurement: Recording the ECD and/or VCD spectrum of the chiral derivative.
Computational Modeling: Calculating the theoretical ECD and VCD spectra for all possible stereoisomers of the molecule using methods like Density Functional Theory (DFT).
Comparison: The experimental spectrum is compared with the calculated spectra. A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. rsc.org
VCD is particularly useful as it provides a wealth of information from the mid-infrared region, which is rich in structurally sensitive vibrational bands. mdpi.com For complex bicyclic systems, VCD can be more sensitive to subtle conformational and configurational differences than ECD. mdpi.comnih.gov
| Technique | Principle | Application to Chiral this compound Derivatives |
|---|---|---|
| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light by electronic transitions. rsc.org | Determination of absolute configuration by comparing experimental spectra with quantum chemical predictions. mdpi.com |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light by vibrational transitions. nih.gov | Provides detailed structural and conformational information; highly sensitive for assigning absolute configuration of complex molecules. mdpi.com |
Future Research Trajectories and Interdisciplinary Outlooks
Exploration of Undiscovered Synthetic Pathways to Functionalized Scaffolds
While methods for creating diazabicyclic systems exist, the development of novel and efficient synthetic routes to create diversely functionalized 1,4-diazabicyclo[4.3.1]decane scaffolds is a primary area for future research. The ability to strategically install a variety of functional groups onto the core structure is crucial for modulating its properties for specific applications.
Future work could focus on adapting established reactions to this specific scaffold. For instance, intramolecular Heck reactions have been successfully used to create related 7-azabicyclo[4.3.1]decane ring systems. beilstein-journals.org Similarly, highly stereoselective cycloaddition reactions, such as the [6+4] cycloaddition used to form other bridged azabicyclo[4.3.1]decane structures, represent a powerful tool for building complexity in a controlled manner. researchgate.net
A significant breakthrough would be the development of divergent synthetic pathways that allow for the creation of multiple distinct, functionalized skeletons from a common intermediate. rsc.org Research has shown that treating N-quaternized pyrimidine-containing polyheterocycles with a base can lead to the formation of a diazabicyclo[4.3.1]decane-fused pyrimidine (B1678525), demonstrating a sophisticated method for generating complex functionalized scaffolds. rsc.org Another area of exploration is the stereoselective construction of derivatives, such as the synthesis of a 5-hydroxy diazabicyclo[4.3.1]decane-2-one scaffold, which has been identified as a privileged motif for certain biological targets. nih.gov These approaches, which focus on creating specific stereoisomers, are vital for applications in medicinal chemistry.
Table 1: Potential Synthetic Strategies for Functionalized this compound Scaffolds
| Synthetic Strategy | Description | Potential Outcome | Reference |
|---|---|---|---|
| Divergent Synthesis | Using a common precursor to generate a library of skeletally distinct, fused pyrimidine derivatives. | Rapid generation of molecular diversity for screening. | rsc.org |
| Stereoselective Synthesis | An intramolecular epoxide opening to construct a derivatized scaffold with controlled stereochemistry. | Access to specific enantiomers or diastereomers for biological targeting. | nih.gov |
| [6+4] Cycloaddition | Reacting components like tropones with aminomalonates to form the bridged bicyclic system stereoselectively. | Efficient construction of the core bicyclic structure with high stereocontrol. | researchgate.net |
| Intramolecular Heck Reaction | Cyclization of an appropriately functionalized amine side chain onto a seven-membered ring. | A potential route to the core scaffold by adapting methods used for related isomers. | beilstein-journals.org |
Computational Design and Rational Engineering of Advanced Catalytic Systems
The structural rigidity and defined orientation of the nitrogen atoms in this compound make it an excellent candidate for development as a novel organocatalyst. Computational chemistry and rational design will be instrumental in this endeavor. Molecular mechanics calculations, such as MM3, have been effectively used to predict the low-energy conformers of related isomers like 1,6-diazabicyclo[4.3.1]decane. acs.org Applying these methods would allow researchers to understand the conformational landscape of the 1,4-isomer and its derivatives.
By comparing calculated data, such as 13C NMR chemical shifts, with experimental results, highly accurate structural models can be validated. acs.org This synergy of computational prediction and empirical data is the cornerstone of rational engineering. Structure-based design can then be employed to develop analogs with improved properties, such as enhanced catalytic activity or selectivity. researchgate.net For example, computational docking could predict how modified this compound structures would interact with substrates in a transition state, guiding the synthesis of more efficient catalysts. This approach moves beyond trial-and-error, enabling the rational engineering of advanced catalytic systems with precisely tailored functions.
Integration into Emerging Fields such as Artificial Intelligence-Driven Molecular Discovery
Development of Novel Materials with Tailored Properties Based on the this compound Unit
The incorporation of cyclic units into polymer backbones is a known strategy for enhancing the material's physical properties, such as increasing its melting point and glass transition temperature. mdpi.com Bicyclic amines, including the well-known catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO), can themselves act as monomers in ring-opening polymerizations. mdpi.com This opens a compelling avenue for using the this compound unit as a novel building block for advanced materials.
Future research could explore the polymerization of this compound or its derivatives to create linear polymers containing the bicyclic ring in the main chain. The larger and more conformationally constrained [4.3.1] ring system, compared to the [2.2.2] system of DABCO, could impart unique properties of rigidity, thermal stability, and mechanical strength to the resulting polymers. By functionalizing the scaffold prior to polymerization, materials with tailored properties, such as specific solubility, conductivity, or optical characteristics, could be engineered. The use of related bicyclic structures in cutting-edge applications like perovskite solar cells further suggests the potential for this scaffold in the field of materials science. researchgate.net
Sustainable and Environmentally Benign Chemical Transformations Involving the Compound
The principles of green chemistry emphasize the use of non-toxic, efficient, and reusable reagents. The close structural analog, 1,4-diazabicyclo[2.2.2]octane (DABCO), is widely recognized as an inexpensive, non-toxic, and highly reactive base catalyst for a multitude of organic transformations. eurjchem.comsigmaaldrich.com This provides a strong rationale for investigating this compound as a next-generation sustainable catalyst. Its distinct steric and electronic properties may offer different, potentially superior, catalytic activity or selectivity in various reactions.
Future research should explore its efficacy as a recyclable organocatalyst in reactions such as aldol (B89426) condensations, Baylis-Hillman reactions, and other C-C bond-forming transformations. Moreover, the development of synthetic methods that utilize this compound under environmentally benign conditions is a key research goal. This includes employing energy-efficient activation methods like visible-light photoredox catalysis, which has been used to synthesize related bicyclic systems. acs.orgresearchgate.net By focusing on catalytic applications and green synthetic methodologies, the utility of this compound can be aligned with the growing demand for sustainable chemical processes.
Q & A
Q. What are the established synthetic routes for 1,4-Diazabicyclo[4.3.1]decane, and what intermediates are critical in these processes?
Methodological Answer: The synthesis typically begins with suberic acid (octanedioic acid), which undergoes bromination under Hell-Volhard conditions to yield dimethyl 2,7-dibromooctanedioate as a mixture of racemic and meso diastereomers . This intermediate is cyclized via nucleophilic substitution with amines (e.g., benzylamine) to form azepane dicarboxylates. Subsequent reduction with lithium aluminium hydride (LiAlH4) or hydrogenolysis yields the bicyclic product. Key intermediates include brominated esters and azepane derivatives, with diastereomer separation often required for stereochemical purity .
Q. What spectroscopic techniques are recommended for characterizing this compound derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR are critical for confirming bicyclic structure and substituent positions. For example, <sup>15</sup>N NMR can identify hydrogen-bonding interactions in solid-state complexes .
- X-ray Crystallography: Resolves stereochemistry and crystal packing, as demonstrated in iodobismuthate complexes containing diazabicyclo derivatives .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can diastereomer formation during suberic acid bromination be controlled or resolved?
Methodological Answer: The Hell-Volhard bromination of suberic acid produces a diastereomeric mixture of 2,7-dibromooctanedioate. Resolution involves:
- Chromatographic Separation: Use of preparative HPLC or column chromatography to isolate meso and racemic forms.
- Crystallization: Selective crystallization under controlled solvent conditions (e.g., ethanol/water mixtures) .
- Reaction Optimization: Adjusting bromination temperature and stoichiometry to favor one diastereomer. Computational modeling (DFT) may predict favorable pathways for selectivity .
Q. What strategies are employed to enhance the pharmacological activity of this compound derivatives as CNS agents?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Introduce methyl or ethyl groups at the 8- or 10-positions to modulate lipophilicity and blood-brain barrier penetration .
- In Silico Screening: Molecular docking against nicotinic acetylcholine receptors (α7 nAChR) identifies high-affinity analogs .
- In Vivo Pharmacokinetics: Radiolabeled derivatives (e.g., <sup>14</sup>C) track absorption and metabolism in rodent models, with LC-MS/MS quantifying plasma concentrations .
Q. How do intermolecular interactions influence the solid-state properties of this compound complexes?
Methodological Answer:
- Hydrogen Bonding: XPS and ssNMR reveal Brønsted interactions in acid-base complexes. For example, dabco derivatives form strong N–H···O bonds with dicarboxylic acids, altering thermal stability .
- Crystal Engineering: Co-crystallization with halogenated acids (e.g., iodobismuthates) enhances structural rigidity, as shown in X-ray diffraction studies .
Q. What computational methods validate the stereochemical outcomes of cyclization reactions?
Methodological Answer:
- Density Functional Theory (DFT): Models transition states to predict regioselectivity in cycloadditions, such as (4+3) cyclization pathways .
- Molecular Dynamics (MD): Simulates solvent effects on intermediate stability during azepane formation .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
